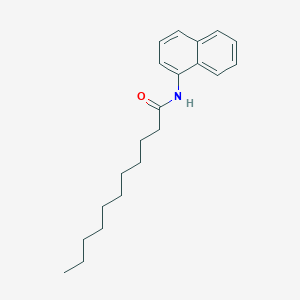

N-(1-naphthyl)undecanamide

Description

N-(1-Naphthyl)undecanamide is a specialized organic compound characterized by a naphthyl group (a fused bicyclic aromatic system) linked to an undecanamide chain (CH₃(CH₂)₁₀CONH-). This compound is primarily utilized as a bidentate ligand in the synthesis of luminescent organoboron polymers. The naphthyl moiety provides structural rigidity and π-conjugation, which enhance fluorescence properties, while the long alkyl chain (undecanamide) improves solubility and reduces intermolecular quenching in polymeric systems . Its application in materials science, particularly in optoelectronic devices, stems from its ability to coordinate with boron centers, forming stable complexes with high quantum yields (ΦF = 0.65) .

Properties

Molecular Formula |

C21H29NO |

|---|---|

Molecular Weight |

311.5 g/mol |

IUPAC Name |

N-naphthalen-1-ylundecanamide |

InChI |

InChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-17-21(23)22-20-16-12-14-18-13-10-11-15-19(18)20/h10-16H,2-9,17H2,1H3,(H,22,23) |

InChI Key |

MIBYOPYAZZTPCE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(5-Iodoquinolin-8-yl)undecanamide

Structural Features: Replaces the naphthyl group with a 5-iodoquinolin-8-yl group (a nitrogen-containing heterocycle with an iodine substituent) while retaining the undecanamide chain. Applications: Used in organoboron polymers synthesized via Sonogashira-Hagihara cross-coupling. The iodine atom enhances electron-withdrawing effects, and the quinoline nitrogen improves coordination stability. Performance: Achieves a quantum yield of 0.65, higher than its counterpart, (S)-N-(1-((5-iodoquinolin-8-yl)amino)-1-oxopropan-2-yl)hexanamide (shorter hexanamide chain), demonstrating the critical role of alkyl chain length in fluorescence efficiency .

N-(Quinolin-8-yl)acetamide

Structural Features: Substitutes the undecanamide chain with a shorter acetamide group (CH₃CONH-) and lacks the iodine substituent. Applications: Forms rigid organoboron polymers with electron-donating/accepting motifs. Performance: Lower quantum yield (ΦF = 0.53) compared to N-(1-naphthyl)undecanamide, but fluorinated groups (e.g., -C8F17) can enhance luminescence, highlighting the interplay between substituents and optoelectronic properties .

N-(1-Naphthyl)phthalamic Acid (NPA)

Structural Features: Replaces the undecanamide chain with a phthalamic acid group (two carboxylic acid derivatives). Applications: Functions as an auxin transport inhibitor in plant biology, inducing pseudonodule formation in non-nodulating mutants. Key Difference: Despite sharing the naphthyl group, the phthalamic acid moiety shifts its utility to biological systems, emphasizing how functional groups dictate application domains .

N-(1-Naphthyl)ethylenediamine

Structural Features : Contains an ethylenediamine group (-NHCH₂CH₂NH₂) instead of the undecanamide chain.

Applications : Primarily used in chemical synthesis and industrial processes (e.g., dye intermediates or coordination chemistry). Market data indicate its consumption in sectors like pharmaceuticals and agrochemicals .

1-Undecanamine Derivatives (e.g., N-Methyl-N-undecyl-1-undecanamine)

Structural Features: Substitutes the amide group with a tertiary amine, retaining the undecan chain. Applications: Likely employed as surfactants or corrosion inhibitors due to the amine group’s basicity and solubility in nonpolar media. Contrast: The absence of the naphthyl group and amide linkage reduces aromatic conjugation, limiting optoelectronic applications .

Research Findings and Implications

- Alkyl Chain Length : Longer chains (e.g., undecanamide vs. acetamide) improve solubility and reduce aggregation, critical for high quantum yields in polymers .

- Substituent Effects : Electron-withdrawing groups (e.g., iodine, -C8F17) enhance luminescence by stabilizing excited states .

- Functional Group Diversity : Amide vs. amine vs. acid groups redirect applications from materials science to biology or industrial chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.